Methyl 2-cyclopropyl-6-fluorobenzoate
Description
Methyl 2-cyclopropyl-6-fluorobenzoate is a fluorinated aromatic ester characterized by a cyclopropyl substituent at the 2-position and a fluorine atom at the 6-position of the benzoate backbone. For example, methyl esters of sulfonylurea herbicides (e.g., metsulfuron methyl ester) share functional group similarities, though their triazine-based side chains differ significantly . The compound’s fluorine substituent may enhance metabolic stability, while the cyclopropyl group could modulate lipophilicity, critical for bioavailability in pesticidal or medicinal contexts.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-6-fluorobenzoate |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)10-8(7-5-6-7)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
BHKIOVDPLRHDJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-cyclopropyl-6-fluorobenzoate with structurally related methyl esters, emphasizing substituent effects:


Key Observations :
- Steric Effects : The 2-cyclopropyl group introduces steric bulk, which may reduce enzymatic degradation compared to smaller substituents (e.g., methyl or ethoxy groups in sulfonylureas).
- Thermal Stability : Methyl esters with bulky substituents (e.g., diterpene-based sandaracopimaric acid methyl ester) exhibit higher boiling points, as seen in gas chromatography (GC) analyses.
Physicochemical Properties
Data inferred from analogous compounds (see , 4 ):

Stability and Environmental Impact
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